molecular formula C8H5IN2O B15134311 6-iodo-6H-quinazolin-4-one

6-iodo-6H-quinazolin-4-one

Cat. No.: B15134311
M. Wt: 272.04 g/mol
InChI Key: PMBNBAKAXSCJAT-UHFFFAOYSA-N
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Description

6-iodo-6H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-6H-quinazolin-4-one typically involves the iodination of quinazolin-4-one derivatives. One common method is the reaction of 6H-quinazolin-4-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol at elevated temperatures to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods can offer better control over reaction conditions, higher yields, and reduced production costs. The use of automated reactors and advanced purification techniques can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

6-iodo-6H-quinazolin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The quinazolinone ring can be oxidized or reduced under specific conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-iodo-6H-quinazolin-4-one has been explored for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-6H-quinazolin-4-one
  • 6-bromo-6H-quinazolin-4-one
  • 6-fluoro-6H-quinazolin-4-one

Comparison

Compared to its halogenated analogs, 6-iodo-6H-quinazolin-4-one exhibits unique properties due to the larger atomic size and higher polarizability of the iodine atom. These characteristics can enhance the compound’s reactivity and binding affinity to biological targets, making it more effective in certain applications . Additionally, the iodine atom’s ability to participate in halogen bonding interactions can further influence the compound’s biological activity and selectivity .

Properties

Molecular Formula

C8H5IN2O

Molecular Weight

272.04 g/mol

IUPAC Name

6-iodo-6H-quinazolin-4-one

InChI

InChI=1S/C8H5IN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-5H

InChI Key

PMBNBAKAXSCJAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC(=O)C2=CC1I

Origin of Product

United States

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